Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]-
Description
Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- (CAS 62399-21-7) is a Schiff base derivative with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol . Its structure features:
- A 4-methylphenyl group linked via an imine bond (N=CH-) to a 4-(2-propenyloxy)phenyl substituent.
- Key properties include a log P (XlogP) of 4.2, indicating moderate hydrophobicity, and a polar surface area (PSA) of 21.6 Ų .
This compound’s structural motifs align with applications in liquid crystals, biological agents, and coordination chemistry. Below, we compare it with analogues to highlight substituent effects.
Properties
CAS No. |
62399-21-7 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(4-prop-2-enoxyphenyl)methanimine |
InChI |
InChI=1S/C17H17NO/c1-3-12-19-17-10-6-15(7-11-17)13-18-16-8-4-14(2)5-9-16/h3-11,13H,1,12H2,2H3 |
InChI Key |
FQBVSGKAVCPOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- typically involves the reaction of 4-methylbenzenamine with 4-(2-propenyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis
Synthetic Intermediates
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization, which can lead to the creation of more complex molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and electrophilic additions.
Case Study: Synthesis of Anti-Tubercular Agents
Research has demonstrated that derivatives of this compound can be synthesized to create anti-tubercular scaffolds. A study illustrated the ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, showcasing the compound's utility in developing new therapeutic agents against tuberculosis .
Medicinal Chemistry
Pharmacological Potential
The compound has shown potential in medicinal chemistry as a precursor for drugs targeting various diseases. Its derivatives can exhibit significant biological activities, including anti-inflammatory and anti-cancer properties.
Case Study: Formoterol Synthesis
The compound is involved in synthesizing (R,R)-formoterol, a long-acting beta-2 adrenergic agonist used in asthma treatment. The synthesis involves several steps where benzenamine derivatives play a pivotal role in achieving high yields and stereoselectivity . This application highlights its importance in developing respiratory therapeutics.
Environmental Applications
Toxicity Studies
Research indicates that benzenamine derivatives are subject to environmental monitoring due to their potential toxicity and persistence in the environment. Studies have been conducted to evaluate their bioconcentration and environmental fate, emphasizing the need for careful assessment before widespread use .
Table 1: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Chemical Synthesis | Intermediate for creating complex organic compounds | Synthesis of pharmaceuticals |
| Medicinal Chemistry | Precursor for drugs with significant biological activities | Synthesis of formoterol |
| Environmental Monitoring | Assessment of toxicity and environmental impact | Bioconcentration studies |
Table 2: Case Studies Summary
| Study Title | Focus Area | Findings |
|---|---|---|
| Ultrasound Assisted Synthesis of Anti-Tubercular Agents | Chemical Synthesis | Demonstrated effective synthesis methods for new drug compounds |
| Formoterol Synthesis | Medicinal Chemistry | Highlighted the role of benzenamine derivatives in drug development |
Mechanism of Action
The mechanism of action of Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Electron-Withdrawing vs. Methoxy-substituted compounds (e.g., CAS 25287-29-0) exhibit increased electron density, improving stability in π-π interactions (e.g., liquid crystal phases) . The allyloxy group in the target compound offers moderate electron donation while introducing steric bulk and unsaturation, which may influence mesophase behavior in liquid crystals .
Lipophilicity and Bioactivity :
- The target compound’s log P of 4.2 suggests higher membrane permeability compared to polar analogues (e.g., nitro derivatives). This property aligns with QSAR studies indicating that lipophilicity (log P) and molar refractivity are critical for antifungal activity .
- The pyridinyl-benzyl analogue (LC₅₀ = 54.81 ppm) demonstrates substituent-dependent bioactivity, where extended conjugation and heterocyclic groups enhance pesticidal effects .
Biological Activity
Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- is a chemical compound with diverse applications and potential biological activities. Understanding its biological effects is crucial for assessing its safety and efficacy in various contexts, including pharmaceuticals and environmental science.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₃N
- Molecular Weight : 195.2597 g/mol
- CAS Registry Number : 2272-45-9
- IUPAC Name : Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]-
The compound features a benzenamine structure with a substituted propenyloxy group, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to benzenamine derivatives exhibit antimicrobial properties. For instance, studies have shown that benzenamine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Antioxidant Activity
Benzenamine compounds have been explored for their antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. In vitro studies have demonstrated that certain benzenamine derivatives can scavenge free radicals effectively .
Cytotoxic Effects
Some studies have reported cytotoxic effects of benzenamine derivatives on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells. This selective toxicity is crucial for developing targeted cancer therapies .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzenamine derivatives against resistant bacterial strains. The results indicated that specific modifications to the benzenamine structure significantly enhanced antimicrobial potency, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the derivative tested .
Case Study 2: Cytotoxicity in Cancer Research
In a study examining the cytotoxic effects of benzenamine derivatives on breast cancer cell lines, researchers found that certain compounds induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed increased levels of caspase activation and DNA fragmentation, indicating a robust apoptotic response .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.2597 g/mol |
| CAS Number | 2272-45-9 |
| Antimicrobial Activity | MIC: 5 - 50 µg/mL |
| Cytotoxic Concentration | Effective at 10 µM |
Q & A
Q. Advanced Research Focus
- Spectroscopy :
- Computational Modeling :
What are the challenges in characterizing the photophysical properties of this Schiff base, and how can they be addressed?
Q. Advanced Research Focus
- Challenges :
- Solutions :
How does the presence of the allyl ether group influence the compound’s reactivity in catalytic or polymerization applications?
Q. Advanced Research Focus
- Thermal Stability : The allyl ether group undergoes Claisen rearrangement at >150°C, forming chromene derivatives, which can be monitored via DSC and TGA .
- Polymerization : Radical-initiated polymerization of the allyl group generates cross-linked networks, useful in coatings or adhesives. Kinetic studies (e.g., via FTIR monitoring of C=C bond consumption) reveal initiation efficiency .
What biochemical pathways are disrupted by this compound, based on in vitro toxicity studies?
Q. Basic Research Focus
- Toxicity Mechanisms :
- LC₅₀ values (e.g., 54.81 ppm in Eobania vermiculata) suggest mitochondrial dysfunction via inhibition of Complex I in the electron transport chain .
- Enzyme Modulation : Significant reduction in AST activity (53.97 ± 1.06 U/L vs. control 56.97 ± 0.72 U/L) indicates hepatotoxic effects, while elevated ALT suggests cellular membrane damage .
How can contradictory data in solubility and crystallinity be reconciled across studies?
Q. Methodological Approach
- Contradictions : Reported solubility discrepancies (e.g., in DMSO vs. ethanol) may stem from polymorphic forms or impurities.
- Resolution Strategies :
What role does this compound play in supramolecular chemistry or metal-organic frameworks (MOFs)?
Q. Advanced Research Focus
- Coordination Chemistry : The imine nitrogen and allyl oxygen act as Lewis basic sites for metal coordination (e.g., Cu²⁺, Zn²⁺). Single-crystal X-ray diffraction of Cu(II) complexes reveals distorted square-planar geometries .
- MOF Design : Incorporation into MOFs via Schiff base linkages enhances porosity for gas storage (e.g., CO₂ adsorption studies at 1 bar, 298 K) .
How do steric and electronic effects of substituents impact the compound’s liquid crystalline behavior?
Q. Advanced Research Focus
- Mesophase Analysis :
- DFT Insights : Calculated dipole moments and molecular aspect ratios correlate with experimental phase behavior .
What analytical techniques are critical for detecting degradation products under environmental conditions?
Q. Methodological Guidelines
- Degradation Pathways : Hydrolysis of the imine bond (pH-dependent) or photooxidation of the allyl group generates 4-methylaniline and quinone derivatives.
- Detection Methods :
How can machine learning models predict the biological activity of structurally related Schiff bases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
